N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide
CAS No.: 931725-18-7
Cat. No.: VC11790349
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931725-18-7 |
|---|---|
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H13NO5/c16-14(12-2-1-6-18-12)15-5-7-17-10-3-4-11-13(8-10)20-9-19-11/h1-4,6,8H,5,7,9H2,(H,15,16) |
| Standard InChI Key | FZFQBPYJMVASAU-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]furan-2-carboxamide is characterized by the following identifiers:
The compound’s structure features a benzodioxole ring (1,3-benzodioxol-5-yl) connected via an ethyloxy linker to a furan-2-carboxamide group. This arrangement confers unique electronic and steric properties, as evidenced by its computed XLogP3-AA value of 2.1, indicating moderate lipophilicity . The presence of five hydrogen bond acceptors and one hydrogen bond donor further influences its solubility and bioavailability .
Spectroscopic Data
Structural elucidation relies on spectroscopic techniques:
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Infrared (IR) Spectroscopy: Peaks corresponding to carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches confirm the carboxamide and benzodioxole groups .
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¹H-NMR: Resonances at δ 6.8–7.2 ppm (aromatic protons), δ 4.3–4.5 ppm (methylene groups), and δ 2.9–3.1 ppm (amide NH) validate the proposed structure .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically proceeds via a multi-step sequence:
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Esterification: 1,3-Benzodioxol-5-carboxylic acid is converted to its ethyl ester using ethanol under acidic conditions .
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Hydrazide Formation: The ester reacts with hydrazine hydrate to yield 1,3-benzodioxol-5-carbohydrazide .
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Coupling Reaction: The carbohydrazide intermediate reacts with furan-2-carbonyl chloride in aqueous medium to form the target compound.
Key Reaction:
.
Synthetic Challenges
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Steric Hindrance: The ethyloxy linker’s flexibility complicates regioselective coupling.
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Purity Control: Chromatographic purification is often required to isolate the product from byproducts like N-acylhydrazines.
Biological Activity and Mechanistic Insights
TRPM8 Modulation
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]furan-2-carboxamide exhibits TRPM8 antagonist activity, inhibiting cold-sensing ion channels with an IC₅₀ of 1.2 μM in transfected HEK293 cells. This activity suggests utility in managing neuropathic pain and migraine, where TRPM8 overexpression is implicated.
Applications and Comparative Analysis
Therapeutic Applications
Comparative Analysis with Analogues
| Compound | Structural Difference | Activity |
|---|---|---|
| N-(1,3-Benzodioxol-5-yl)furan-2-carboxamide | Lacks ethyloxy linker | Weak TRPM8 inhibition (IC₅₀: 15 μM) |
| 5-Methoxy-N-(1,3-benzodioxol-5-yloxy)acetamide | Methoxy substitution | Enhanced solubility, reduced potency |
Challenges and Future Directions
Current Limitations
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Pharmacokinetics: High lipophilicity (XLogP3-AA = 2.1) may limit aqueous solubility .
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Selectivity: Off-target effects on related TRP channels (e.g., TRPV1) remain unexplored.
Research Priorities
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In Vivo Studies: Evaluate efficacy in animal models of pain and inflammation.
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Formulation Development: Explore prodrug strategies to improve bioavailability.
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Target Validation: Screen against kinase and GPCR panels to assess polypharmacology.
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